REACTION_CXSMILES
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[C:1]([CH2:3][C:4]([O-:6])=[O:5])#[N:2].[CH2:7](O)[CH2:8][CH:9]([CH3:11])[CH3:10].S(=O)(=O)(O)O>>[C:1]([CH2:3][C:4]([O:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])=[O:5])#[N:2]
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Name
|
|
Quantity
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85.5 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)[O-]
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)O
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Name
|
|
Quantity
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0.49 g
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Isoamyl cyanoacetate (bp 133/20 mm of Hg) is recovered as a clear liquid
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Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)OCCC(C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |